4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

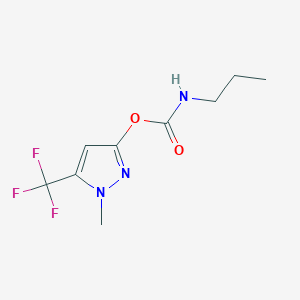

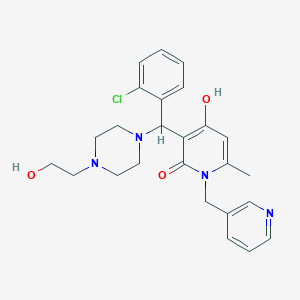

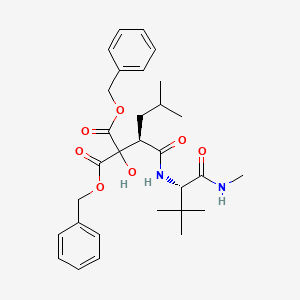

The compound “4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a trifluoropropyl group and a sulfonyl group .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . One common method for preparing pyrimidines is the Biginelli reaction, which involves the cyclocondensation of dialkyl 2-oxopropylphosphonates, aryl aldehydes, and urea . In the case of this specific compound, it could potentially be synthesized through a similar three-component reaction involving a (3,3,3-trifluoro-2-oxopropyl)phosphonate .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidine and pyrimidine rings. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . The pyrimidine ring, on the other hand, is planar and aromatic .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The pyrrolidine ring, for instance, can undergo various reactions such as ring-opening, substitution, and oxidation . The pyrimidine ring can also participate in a variety of reactions, including substitution and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the pyrrolidine and pyrimidine rings could impact the compound’s solubility, stability, and reactivity . The trifluoropropyl and sulfonyl groups could also influence these properties .科学的研究の応用

Synthesis and Chemical Reactivity

4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is involved in various synthesis and chemical reaction processes, highlighting its importance in the development of complex molecular structures:

Synthesis of Sulfonyl-Containing Pyrrolidines : 4-(trifluoromethyl)pyrrolidines containing sulfonyl and other groups were synthesized through 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives, displaying the compound's versatility in chemical synthesis (Markitanov et al., 2016).

Formation of Hydrogen-bonded Supramolecules : The compound contributed to the formation of hydrogen-bonded supramolecules when reacted with transition metal salts, highlighting its role in the creation of complex molecular architectures (Zhu et al., 2007).

Cross-Coupling Reactions : Pyrimidin-2-yl sulfonates, including compounds related to 4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, were used in Pd(II) catalyzed Suzuki and Sonogashira cross-coupling reactions, signifying their utility in creating C2-functionalized pyrimidines and pyridines (Quan et al., 2013).

Creation of Fluorinated Polyamides : The compound was involved in the synthesis of new fluorinated polyamides containing pyridine and sulfone moieties, emphasizing its role in creating materials with desirable thermal and mechanical properties (Liu et al., 2013).

Synthesis of Heterocyclic Sulfonyl Fluorides : The compound demonstrated utility in the efficient and selective synthesis of heterocyclic sulfonyl fluorides, showcasing its significance in medicinal chemistry (Tucker et al., 2015).

Material Science and Crystallography

The compound's involvement in material science and crystallography is evident through various studies:

Complexes with Iron(II) : Research on iron(II) complexes involving 4-sulfonyl-2,6-dipyrazolylpyridine ligands indicates the compound's relevance in studying spin-crossover and crystallographic phase changes, which are crucial for developing advanced materials (Cook et al., 2015).

Interactions in Crystal Structures : The compound's derivatives are involved in creating specific motifs in crystal structures, such as the R22(8) motifs, which are critical in understanding molecular interactions and crystal engineering (Balasubramani et al., 2007).

将来の方向性

作用機序

Target of Action

The exact target of “4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is currently unknown. Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Without specific information on “4-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine”, it’s difficult to detail its exact mode of action. Generally, pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .

Biochemical Pathways

Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .

特性

IUPAC Name |

4-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O3S/c12-11(13,14)3-6-21(18,19)17-5-2-9(7-17)20-10-1-4-15-8-16-10/h1,4,8-9H,2-3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWWSQJOORZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)

![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)